N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H25N7 and its molecular weight is 387.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its pharmacological significance. The molecular formula is C~19~H~24~N~6~, with a molecular weight of approximately 364.44 g/mol. The presence of dimethylamino and phenyl groups contributes to its biological activity.
Antitumor Activity
Numerous studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : Research indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant inhibitory effects against various cancer cell lines. One study reported an IC50 value of 2.24 µM for A549 lung cancer cells, compared to 9.20 µM for doxorubicin, a standard chemotherapy agent .
- Mechanism of Action : Flow cytometric analysis demonstrated that these compounds could induce apoptosis in cancer cells at low micromolar concentrations. This suggests a mechanism involving cell cycle arrest and apoptosis induction .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies:
- Modification Effects : Variations in the pyrazolo[3,4-d]pyrimidine scaffold significantly impacted biological activity. For example, analogs with modifications showed decreased activity, emphasizing the importance of the core structure for maintaining efficacy .
Kinase Inhibition
Some derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR):
- EGFR Inhibition : A derivative similar to this compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant . This highlights the compound's potential as an anticancer agent targeting specific pathways involved in tumor growth.
Table 1: Biological Activity Data of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N~6~-DMAP | A549 | 2.24 | Apoptosis induction |
Doxorubicin | A549 | 9.20 | Chemotherapy standard |
Derivative 12b | A549 | 8.21 | EGFR inhibition |
Derivative 12b | HCT-116 | 19.56 | EGFR inhibition |
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines including HepG2 and MCF-7. The results indicated that specific modifications led to enhanced activity against breast cancer cells with an IC50 value as low as 1.74 µM , underscoring the importance of structural optimization in drug design .
Case Study 2: EGFR Inhibition
Another investigation focused on the synthesis of derivatives aimed at inhibiting EGFR signaling pathways. The most promising compound demonstrated remarkable potency with an IC50 value lower than many existing EGFR inhibitors, suggesting a potential new avenue for targeted cancer therapy .
Propiedades
IUPAC Name |
6-N-[2-(dimethylamino)ethyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7/c1-16-8-7-9-17(14-16)25-20-19-15-24-29(18-10-5-4-6-11-18)21(19)27-22(26-20)23-12-13-28(2)3/h4-11,14-15H,12-13H2,1-3H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQXDNFCXJUNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.